2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
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Overview
Description
2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes a cyanophenoxy group and a dichlorophenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of 2-cyanophenol with chloroacetic anhydride to form 2-(2-cyanophenoxy)acetamide . This intermediate is then reacted with 2,4-dichlorobenzaldehyde under appropriate conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the specific requirements of the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are chosen based on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in a variety of substituted products.
Scientific Research Applications
2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanophenoxy)acetamide: This compound shares the cyanophenoxy group but lacks the dichlorophenylmethylideneamino group.
N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide: This compound includes the dichlorophenylmethylideneamino group but lacks the cyanophenoxy group.
Uniqueness
2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is unique due to the combination of both the cyanophenoxy and dichlorophenylmethylideneamino groups
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-6-5-12(14(18)7-13)9-20-21-16(22)10-23-15-4-2-1-3-11(15)8-19/h1-7,9H,10H2,(H,21,22)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHNYUNLVCBMPI-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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